N-(4-methoxybenzyl)-4-nitrobenzenesulfonamide
Overview
Description
N-(4-methoxybenzyl)-4-nitrobenzenesulfonamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound consists of a benzene ring substituted with a methoxybenzyl group and a nitrobenzenesulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-4-nitrobenzenesulfonamide typically involves multiple steps. One common method includes the nitration of 4-methoxybenzyl chloride followed by sulfonation. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid to facilitate the nitration and sulfonation processes .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and sulfonation reactors. These reactors are designed to handle the exothermic nature of the reactions and ensure the safety and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form sulfonic acids under strong oxidizing conditions.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Substitution: Sodium hydroxide (NaOH), various alkyl halides.
Major Products Formed
Oxidation: Formation of 4-aminobenzenesulfonamide.
Reduction: Formation of 4-nitrobenzenesulfonic acid.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N-(4-methoxybenzyl)-4-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential cytotoxic effects on cancer cell lines.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-4-nitrobenzenesulfonamide involves its interaction with various molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes. The nitro group plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzyl)thiosemicarbazone: Similar in structure but contains a thiosemicarbazone group instead of a nitrobenzenesulfonamide group.
4-methoxybenzyl chloride: Lacks the nitro and sulfonamide groups, making it less reactive.
4-nitrobenzenesulfonamide: Lacks the methoxybenzyl group, affecting its solubility and reactivity.
Uniqueness
N-(4-methoxybenzyl)-4-nitrobenzenesulfonamide is unique due to the presence of both the methoxybenzyl and nitrobenzenesulfonamide groups. This combination imparts distinct chemical properties, making it suitable for a wide range of applications in research and industry .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-21-13-6-2-11(3-7-13)10-15-22(19,20)14-8-4-12(5-9-14)16(17)18/h2-9,15H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRDNSLFNJNMLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801214490 | |
Record name | N-[(4-Methoxyphenyl)methyl]-4-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801214490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171414-17-8 | |
Record name | N-[(4-Methoxyphenyl)methyl]-4-nitrobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171414-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(4-Methoxyphenyl)methyl]-4-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801214490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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